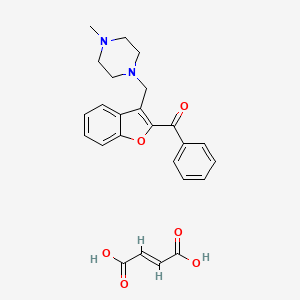
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran ring, a phenyl group, and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the phenyl group via Friedel-Crafts acylation, followed by the attachment of the methylpiperazine moiety through nucleophilic substitution reactions. The final step is the formation of the fumarate salt, which is achieved by reacting the free base with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques such as recrystallization and chromatography, and stringent control of reaction parameters like temperature, pressure, and pH. The scalability of the process is also a critical factor, ensuring that the compound can be produced in large quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of (3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone hydrochloride
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone sulfate
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone phosphate
Uniqueness
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C25H26N2O6 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;[3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H22N2O2.C4H4O4/c1-22-11-13-23(14-12-22)15-18-17-9-5-6-10-19(17)25-21(18)20(24)16-7-3-2-4-8-16;5-3(6)1-2-4(7)8/h2-10H,11-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
LTGIVJBMXRCFPK-WLHGVMLRSA-N |
SMILES isomérique |
CN1CCN(CC1)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


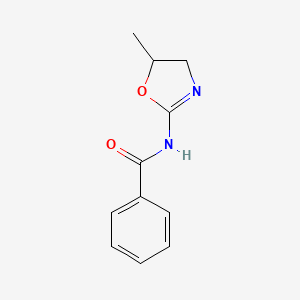
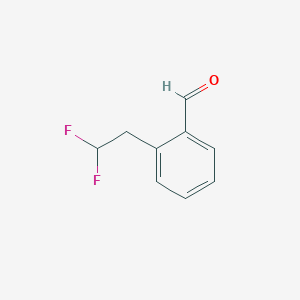
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
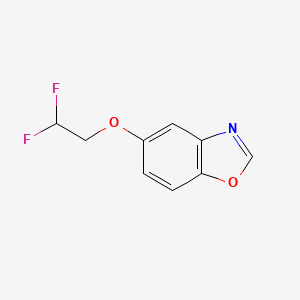
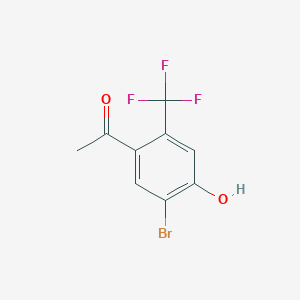


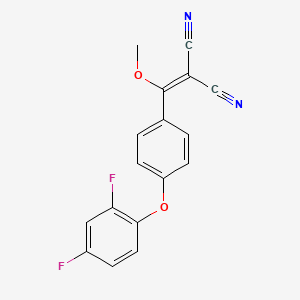

![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)
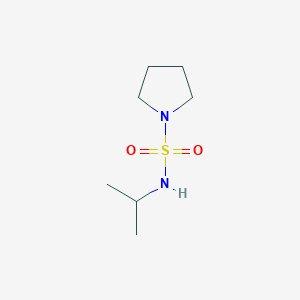
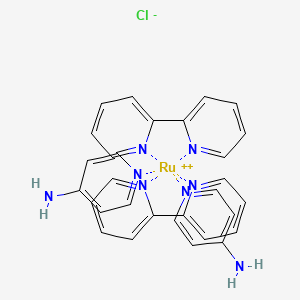
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)
